2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol
Description
Properties
IUPAC Name |
2-methyl-6-(1,2,4-triazol-1-yl)-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6O/c1-6-2-8-11-3-7(9(16)15(8)13-6)14-5-10-4-12-14/h2-5,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEZGVVWMQQBHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(C(=O)N2N1)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol typically involves the construction of the pyrazolo[1,5-a]pyrimidine core followed by the introduction of the triazole group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-1H-pyrazole with ethyl acetoacetate can form the pyrazolo[1,5-a]pyrimidine core, which is then functionalized with a triazole group through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. The scalability of the synthesis is crucial for industrial applications, and methods such as solvent-free synthesis or the use of green chemistry principles may be employed to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Anticancer Activity
Research has shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. A study demonstrated that 2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol displays cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These results indicate that the compound may serve as a promising lead for the development of new anticancer agents by modulating signaling pathways involved in cell growth and survival .
Anti-inflammatory Properties
The structure of this compound suggests potential anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, making it a candidate for further investigation in treating inflammatory diseases .
Antimicrobial Properties
Some derivatives of pyrazolo[3,4-d]pyrimidine have shown efficacy against bacterial strains. This suggests that this compound could be explored for its antimicrobial potential .
Photophysical Properties
Pyrazolo[1,5-a]pyrimidines are noted for their significant photophysical properties, making them suitable for applications in material science. Their ability to form crystals with notable conformational and supramolecular phenomena enhances their utility in solid-state applications .
Fluorescent Materials
Due to their exceptional photophysical characteristics, compounds like this compound can be utilized as emergent fluorophores in various optical applications .
Synthesis and Structural Characterization
The synthesis of this compound involves various methods that enhance its structural diversity and functionalization potential. The synthetic pathways often involve reactions with different electrophilic compounds to construct the pyrimidine ring from aminopyrazoles .
Case Studies
Several studies have highlighted the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives:
Antitumor Studies
A comprehensive review of functional pyrazolo[1,5-a]pyrimidines discusses their synthesis and anticancer potential. The study emphasizes the need for further rational design to enhance efficacy and reduce toxicity .
Pharmacological Screening
In a pharmacological screening of various derivatives, compounds were assessed for their anti-inflammatory activities and showed promising results compared to traditional anti-inflammatory drugs like Diclofenac .
Mechanism of Action
The mechanism of action of 2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Core Modifications and Substituent Effects
The pyrazolo[1,5-a]pyrimidine core is highly versatile, allowing diverse substitutions that modulate physicochemical and biological properties. Below is a comparison of key analogs:
Key Observations :
- The triazole substituent at position 6 distinguishes the target compound from simpler analogs, enabling unique interactions in biological systems .
- Hydroxyl vs. amine at position 7 : The hydroxyl group in the target compound facilitates hydrogen bonding, whereas amine or sulfonyl groups (as in ) may alter target specificity.
Key Observations :
Anticancer Activity
- Triazole-linked glycohybrids : Derivatives with chlorophenyl groups exhibit IC₅₀ values of 15.3–29.1 µM against breast cancer cells (MCF-7, MDA-MB231) .
- Hsp90 inhibition : The hydroxyl group at position 7 in the target compound forms a cation-π interaction with Arg604B in Hsp90, a critical binding mechanism .
Comparison with Analog Activities
Biological Activity
2-Methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and related case studies.
- Chemical Formula : C₉H₈N₆O
- Molecular Weight : 216.2 g/mol
- CAS Number : 5203-33-8
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[1,5-a]pyrimidine structure. The biological evaluation of derivatives has shown promising results against various cancer cell lines.
Case Studies and Research Findings
-
Antiproliferative Effects :
A study investigated the antiproliferative activities of a series of triazolo[1,5-a]pyrimidine derivatives against human cancer cell lines MGC-803 (gastric), HCT-116 (colon), and MCF-7 (breast). The results indicated that certain derivatives exhibited IC₅₀ values significantly lower than that of the standard drug 5-Fluorouracil (5-FU), suggesting enhanced potency. For instance, compound H12 demonstrated IC₅₀ values of 9.47 μM for MGC-803, 9.58 μM for HCT-116, and 13.1 μM for MCF-7 cells . -
Mechanism of Action :
The mechanism by which these compounds exert their anticancer effects involves the inhibition of key signaling pathways. Specifically, compound H12 was found to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2 and associated proteins like c-Raf and MEK1/2. This inhibition resulted in apoptosis and cell cycle arrest at the G2/M phase in cancer cells . -
Comparative Activity :
In a comparative study involving various pyrazolo[4,3-e][1,2,4]triazine derivatives, some compounds were shown to have stronger cytotoxic activity than cisplatin in both MCF-7 and MDA-MB-231 breast cancer cell lines. For example, compound 3b increased apoptosis through activation of caspases 3/7 and 9 .
Biological Activity Summary Table
| Compound | Cell Line | IC₅₀ Value (μM) | Mechanism of Action |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | ERK pathway inhibition |
| H12 | HCT-116 | 9.58 | ERK pathway inhibition |
| H12 | MCF-7 | 13.1 | ERK pathway inhibition |
| 3b | MCF-7 | <0.5 | Apoptosis via caspase activation |
| 3b | MDA-MB-231 | <0.5 | Apoptosis via caspase activation |
Q & A
Q. What are the optimal synthetic conditions for N-propargylation of pyrazolo[1,5-a]pyrimidin-7-ol derivatives?
Methodological Answer: N-Propargylation is achieved using propargyl bromide (1.2 eq) and K₂CO₃ (1.2 eq) in DMF at 60°C for 3 hours . Key considerations:
Q. How is ¹H NMR spectroscopy used to confirm the hydroxyl group in pyrazolo[1,5-a]pyrimidin-7-ol derivatives?
Methodological Answer:
- The OH proton appears as a singlet at δ 12.44 ppm in DMSO-d₆ .
- Disappearance of this peak after derivatization (e.g., conversion to pyrimidin-7(4H)-one) confirms functionalization .
- Complementary techniques:
- ¹³C NMR : Carbonyl signal at δ 163–165 ppm.
- IR spectroscopy : Broad O-H stretch (~3200 cm⁻¹) in solid-state analysis.
Q. What solvent systems are critical for synthesizing pyrazolo[1,5-a]pyrimidin-7-ol derivatives?
Methodological Answer:
- Protic solvents (e.g., ethanol/water) stabilize tautomeric forms during cyclization .
- Aprotic solvents (DMF, acetonitrile) favor N-alkylation reactions at elevated temperatures .
- Resolution of contradictory reports: Controlled water content (5–10% v/v) in aprotic solvents balances reactivity and solubility .
Advanced Research Questions
Q. How can regioselectivity challenges in position 7 functionalization be addressed?
Methodological Answer:
- Catalyst screening : Copper(I) catalysts enhance triazole linkage regioselectivity in click chemistry .
- Microwave-assisted synthesis : Reduces side reactions (e.g., oligomerization) by accelerating reaction kinetics .
- Protecting group strategies : Temporary protection of the hydroxyl group (e.g., acetylation) prevents unwanted side reactions during glycosylation .
Q. What experimental design principles apply to anticancer activity evaluation of triazole-modified derivatives?
Methodological Answer:
- Cell line selection : Use diverse breast cancer subtypes (e.g., MCF-7 [ER+], MDA-MB-231 [triple-negative]) .
- Dose-response assays : 0.1–100 μM range with 48–72 hour exposure.
- Validation assays :
| Assay Type | Protocol | Target |
|---|---|---|
| Viability | MTT/resazurin reduction | Cell proliferation |
| Apoptosis | Annexin V/PI staining | Programmed cell death |
| Kinase inhibition | CDK2/cyclin E inhibition (IC₅₀) | Cyclin-dependent kinases |
Q. How can in silico docking optimize the prediction of kinase binding affinity?
Methodological Answer:
Q. What strategies resolve contradictions in reported synthetic yields for pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
- Yield variability factors :
| Factor | Impact | Resolution Strategy |
|---|---|---|
| Substituent electronics | Electron-withdrawing groups slow reactivity | Adjust reaction time (3–6 h) |
| Solvent purity | Trace water affects protic systems | Use molecular sieves in aprotic solvents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
